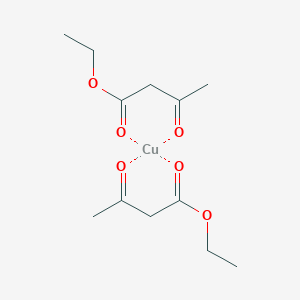
乙酰乙酸乙酯铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Copper;ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving enolate chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-containing compounds.
作用机制
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
准备方法
Synthetic Routes and Reaction Conditions
Copper;ethyl 3-oxobutanoate can be synthesized through the reaction of copper(II) salts with ethyl 3-oxobutanoate. A common method involves the reaction of copper(II) acetate with ethyl acetoacetate in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of copper;ethyl 3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
Copper;ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, altering its oxidation state.
Substitution: The ethyl 3-oxobutanoate ligand can be substituted by other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used to oxidize the copper center.
Substitution: Ligands such as ammonia or phosphines can replace the ethyl 3-oxobutanoate ligand under appropriate conditions.
Coordination: The compound can coordinate with ligands like bipyridine or phenanthroline in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized copper species and modified ligands.
Substitution: New coordination compounds with different ligands.
Coordination: Complexes with additional ligands attached to the copper center.
相似化合物的比较
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) chloride: A simple copper salt with chloride ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Uniqueness
Copper;ethyl 3-oxobutanoate is unique due to the presence of the ethyl 3-oxobutanoate ligand, which imparts specific chemical properties and reactivity. The compound’s ability to participate in enolate chemistry and form stable coordination complexes distinguishes it from other copper compounds.
属性
CAS 编号 |
14284-06-1 |
|---|---|
分子式 |
C12H18CuO6 |
分子量 |
321.81 g/mol |
IUPAC 名称 |
copper;4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |
InChI 键 |
ZIOMCXDUWKRZJH-UHFFFAOYSA-L |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
规范 SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















